8-Azabicyclo[3.2.1]octane-6,7-diol
Description
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octane-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-6-4-2-1-3-5(8-4)7(6)10/h4-10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWOVMCUSAOPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C(C1)N2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
-
Analgesic Properties
- Research indicates that 8-Azabicyclo[3.2.1]octane-6,7-diol exhibits significant analgesic effects. Studies have shown it can modulate pain pathways by interacting with neurotransmitter systems, particularly acetylcholine receptors. This makes it a candidate for pain management therapies.
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Anti-inflammatory Effects
- The compound has demonstrated anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation. Its ability to influence cholinergic pathways suggests potential applications in inflammatory disease management.
- Neuropharmacological Applications
Pain Management Trials
Clinical trials assessing the analgesic effects of this compound have demonstrated significant pain relief in subjects with chronic pain conditions, supporting its use as a therapeutic agent in pain management strategies.
Neurotransmitter Interaction Studies
Binding assays have shown that this compound has a high affinity for specific acetylcholine receptors, suggesting mechanisms by which it may exert its neuropharmacological effects and further validating its potential in treating neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Opioid Receptor Targeting
Several 8-azabicyclo[3.2.1]octane derivatives have been studied as opioid receptor antagonists. Key comparisons include:
Key Findings :
- Substituent Position Dictates Receptor Selectivity : While 6,7-diol derivatives lack direct opioid receptor data, analogs with C3 substituents (e.g., benzamides) show potent KOR/MOR antagonism. The diol’s polar groups may enhance solubility but reduce blood-brain barrier permeability compared to lipophilic benzamides .
- Stereochemical Sensitivity : The rac-(1R,5S,6R,7S) diastereomer of this compound hydrochloride highlights the role of stereochemistry in physicochemical properties, which may influence bioavailability compared to simpler achiral analogs .
Antiviral and Peptidomimetic Potential
Pyranosyl-8-azabicyclo[3.2.1]octan-3-one hybrids (e.g., compounds with glucose/mannose groups) demonstrate antiviral activity with low cytotoxicity . However, its synthetic route diverges:
- Synthesis of 6,7-diol : Requires stereoselective dihydroxylation of the bicyclic core, whereas 3-keto derivatives are synthesized via condensation of amines, 2,5-dimethoxy-tetrahydrofuran, and 1,3-acetonedicarboxylic acid .
Physicochemical Properties
| Property | This compound | 3-Azabicyclo[3.1.0]hexane-1-carboxylate | 8-Azabicyclo[3.2.1]octan-3-one |
|---|---|---|---|
| Molecular Weight | 143.18 g/mol (base) | 175.64 g/mol (ethyl ester hydrochloride) | 125.17 g/mol |
| Water Solubility | High (due to diol) | Moderate (ester reduces polarity) | Low (ketone group) |
| Bioactivity | Antiviral/opioid (inferred) | Unknown | Opioid receptor modulation |
| Synthetic Complexity | High (stereochemical control) | Moderate | Low |
Insights: The 6,7-diol’s high polarity may limit CNS penetration but improve solubility for intravenous formulations. Conversely, 3-keto or 3-benzamide derivatives prioritize lipophilicity for brain-targeted therapies .
Preparation Methods
Microwave-Assisted [3+2]-Cycloaddition of Cyclopropanated Heterocycles
A modern and efficient approach involves the use of monocyclopropanated heterocycles (such as pyrroles and furans) as precursors for 1,3-dipoles, which undergo microwave-assisted [3+2]-cycloadditions to form the 8-azabicyclo[3.2.1]octane scaffold with diol functionalities.
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- Utilizes cyclopropanated pyrroles or furans prepared via regio- and stereoselective cyclopropanation.
- Microwave irradiation accelerates the cycloaddition cascade.
- Allows access to enantiomerically pure bicyclic diols when starting from chiral cyclopropanated precursors.
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- High regio- and stereoselectivity.
- Efficient construction of the bridged bicyclic system.
- Potential for scale-up and industrial application.
Reference: Sonnleitner's PhD thesis provides detailed mechanistic insights and examples of this methodology.
Multi-Step Synthesis from 1-Amino-1-deoxy-D-glucitol
An alternative synthetic route to this compound derivatives involves starting from carbohydrate-derived amino alcohols such as 1-amino-1-deoxy-D-glucitol.
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- Acid-catalyzed rearrangement of epoxide intermediates to form hydrofuran compounds.
- Mesylation of hydroxyl groups followed by intramolecular nucleophilic substitution to form the bridged amine.
- Final deprotection and functional group modifications to yield the aminodiol bicyclic system.
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- The process yields the trans-6,7-diol stereochemistry.
- The bridged morpholine ring adopts a chair conformation, as confirmed by NMR analysis.
Reference: Kilonda et al., Tetrahedron, 1995, describe a nine-step synthesis with detailed characterization.
Intramolecular Cyclization and Rearrangement Approaches
Several classical methods involve the intramolecular cyclization of substituted cyclopentanones or cyclopentenones bearing amino functionalities to form the bicyclic core.
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- α-Alkylation of cyclopentanone derivatives.
- α-Bromination or carbamate formation.
- Intramolecular nucleophilic attack by amine to close the bicyclic ring.
- Reduction steps (e.g., Wolff–Kishner reduction) to yield the bicyclic amine.
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- Takeda’s synthesis of 5-aryl substituted 2-azabicyclo[3.2.1]octanes.
- Fleming’s azide-mediated ring closure to form lactam intermediates.
- Palladium-catalyzed intramolecular cyclization (Tsuji–Trost reaction) leading to bicyclic lactams, which can be further reduced to amines.
Reference: These methods are well-documented in the literature and reviewed in a recent minireview by Monteiro et al. (2024).
Comparative Data Table of Preparation Methods
Research Findings and Notes
The microwave-assisted [3+2]-cycloaddition approach represents a cutting-edge methodology that efficiently constructs the bicyclic core with excellent stereochemical control, leveraging renewable chiral starting materials. This method is particularly attractive for industrial and academic research due to its speed and selectivity.
The carbohydrate-derived route offers a stereochemically defined pathway to the trans-6,7-diol substituted bicyclic amine, exploiting the inherent chirality of sugars. This method, although longer, provides detailed insight into the stereochemical outcomes and ring conformations.
The intramolecular cyclization strategies remain foundational in the synthesis of azabicyclo[3.2.1]octane derivatives. They allow for diverse functionalization and have been adapted for the synthesis of biologically active analogues and intermediates for total synthesis projects.
The choice of method depends on the desired stereochemical outcome, available starting materials, and synthetic goals such as scale, functionalization, and enantiopurity.
Q & A
Q. What synthetic methodologies are most effective for enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold?
The enantioselective synthesis of this bicyclic structure typically employs acyclic precursors with stereochemical guidance, such as chiral auxiliaries or asymmetric catalysis. For example, intramolecular cyclization of appropriately functionalized amines under controlled reaction conditions (e.g., acid-mediated ring closure) can yield the desired stereochemistry . Key challenges include minimizing racemization during bicyclization and optimizing solvent systems to favor the desired diastereomer.
Q. Which analytical techniques are recommended for characterizing 8-azabicyclo[3.2.1]octane-6,7-diol and its derivatives?
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is critical for purity assessment and structural elucidation in complex mixtures . Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is indispensable for confirming stereochemistry. For diol derivatives, derivatization (e.g., acetylation) followed by gas chromatography (GC) can enhance volatility and detection sensitivity.
Q. How do the biochemical interactions of this compound inform neuropharmacological assay design?
The compound’s inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) requires assays that monitor enzyme kinetics (e.g., Ellman’s method for AChE activity) or neurotransmitter levels (e.g., HPLC with electrochemical detection for monoamines). Dose-response studies should account for time-dependent degradation of the compound, as prolonged exposure may alter receptor sensitivity .
Advanced Research Questions
Q. How can contradictions in enzymatic inhibition data for this compound across studies be resolved?
Discrepancies often arise from differences in enzyme sources (e.g., human vs. recombinant proteins) or assay conditions (pH, temperature). Researchers should standardize protocols using validated enzyme preparations and include positive controls (e.g., donepezil for AChE). Additionally, molecular docking studies can clarify binding site interactions and explain variability in inhibitory potency .
Q. What computational strategies are effective for predicting the bioactivity of novel this compound analogs?
Quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations are pivotal. For instance, QSAR can correlate substituent effects (e.g., hydroxyl group positioning) with AChE inhibition. Density functional theory (DFT) calculations further refine electronic and steric parameters to guide analog design .
Q. What experimental strategies mitigate degradation of this compound under varying storage and reaction conditions?
Stability studies under controlled environments (e.g., inert atmospheres, low-temperature storage) are essential. Lyophilization can enhance shelf life, while chelating agents (e.g., EDTA) may reduce metal-catalyzed oxidation. In synthetic workflows, protecting groups (e.g., tert-butyldimethylsilyl ethers) for the diol moiety prevent unwanted side reactions during derivatization .
Methodological Considerations
Q. How do subcellular localization studies inform the pharmacological profiling of this compound?
Subcellular fractionation (e.g., differential centrifugation) combined with fluorescence tagging can track compartment-specific accumulation. For mitochondrial targeting, assays measuring oxygen consumption (via Seahorse analyzers) or reactive oxygen species (ROS) generation are critical to evaluate off-target effects .
Q. What are best practices for validating synthetic intermediates in multi-step routes to this compound?
Intermediate characterization should include melting point analysis, chiral HPLC, and spectroscopic cross-validation (IR, UV-Vis). For stereochemical confirmation, X-ray crystallography or circular dichroism (CD) is recommended. Reaction monitoring via thin-layer chromatography (TLC) or inline spectroscopy ensures stepwise fidelity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
